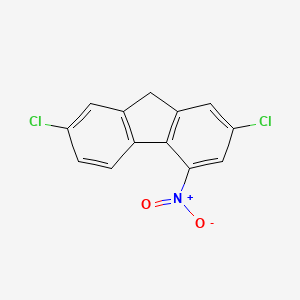
2,7-dichloro-4-nitro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dichloro-4-nitro-9H-fluorene is a chemical compound with the molecular formula C13H7Cl2NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core.
Méthodes De Préparation
The synthesis of 2,7-dichloro-4-nitro-9H-fluorene typically involves multiple steps. One common method includes the nitration of 2,7-dichlorofluorene, followed by purification processes to isolate the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the selective formation of the nitro derivative .
Analyse Des Réactions Chimiques
2,7-dichloro-4-nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex fluorene derivatives, which are used in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2,7-dichloro-4-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the disruption of cellular pathways and the binding to active sites of target enzymes .
Comparaison Avec Des Composés Similaires
2,7-dichloro-4-nitro-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-dichloro-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,7-dibromo-9H-fluorene: Contains bromine atoms instead of chlorine, which can influence its reactivity and applications.
4-nitro-9H-fluorene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Propriétés
Numéro CAS |
92961-04-1 |
|---|---|
Formule moléculaire |
C13H7Cl2NO2 |
Poids moléculaire |
280.10 g/mol |
Nom IUPAC |
2,7-dichloro-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
Clé InChI |
OCHIQVDAGYHTQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


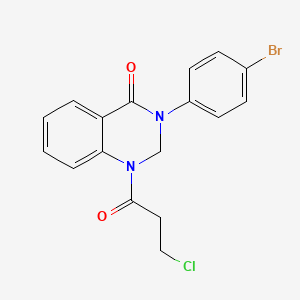
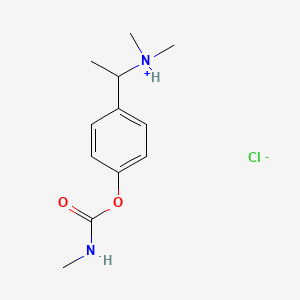
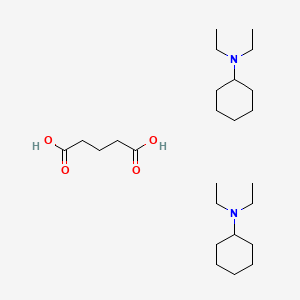
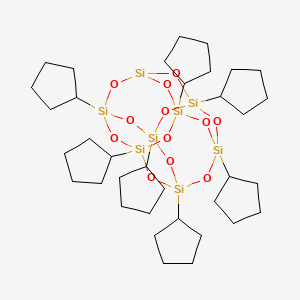
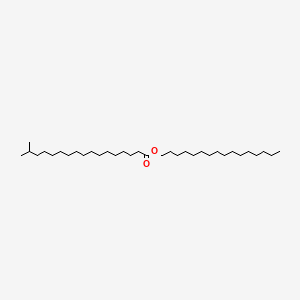
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
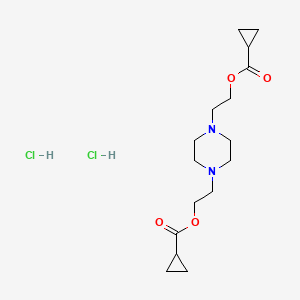

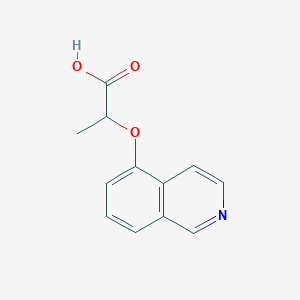
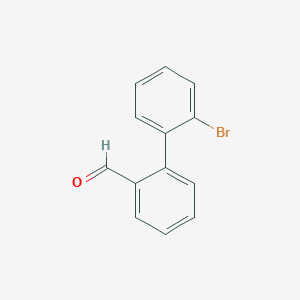
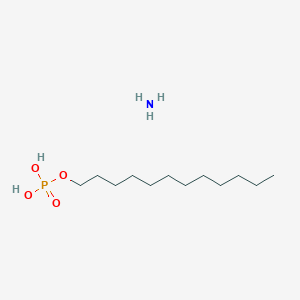
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
